Ethenoxyethene;1-methylpyrrole-2,5-dione
Description
Ethenoxyethene;1-methylpyrrole-2,5-dione (CAS 29465-91-6) is a heterocyclic compound consisting of ethenoxyethene (a vinyl ether derivative) paired with 1-methylpyrrole-2,5-dione (a substituted maleimide). Its InChIKey (LRFBKLIPFLIJFD-UHFFFAOYSA-N) confirms its structural uniqueness, with the methyl group at the pyrrole nitrogen influencing electronic and steric properties. Commercial availability is noted via three suppliers, suggesting moderate industrial or research utility .
Properties
CAS No. |
29465-91-6 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethenoxyethene;1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C5H5NO2.C4H6O/c1-6-4(7)2-3-5(6)8;1-3-5-4-2/h2-3H,1H3;3-4H,1-2H2 |
InChI Key |
LRFBKLIPFLIJFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC1=O.C=COC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenoxyethene;1-methylpyrrole-2,5-dione typically involves the reaction of ethenoxyethene with 1-methylpyrrole-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethenoxyethene;1-methylpyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Ethenoxyethene;1-methylpyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethenoxyethene;1-methylpyrrole-2,5-dione involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Commercial Comparison
The following table summarizes key analogs of ethenoxyethene;pyrrole-2,5-dione derivatives, emphasizing substituent variations and commercial availability:
| Compound Name | Substituent (R) | CAS Number | Suppliers | NSC Number | InChIKey |
|---|---|---|---|---|---|
| Ethenoxyethene;1-methylpyrrole-2,5-dione | Methyl | 29465-91-6 | 3 | NSC-84652 | LRFBKLIPFLIJFD-UHFFFAOYSA-N |
| Ethenoxyethene;1-ethylpyrrole-2,5-dione | Ethyl | 29465-92-7 | 2 | NSC-84653 | DHRHXMWXHBTCJM-UHFFFAOYSA-N |
| Ethenoxyethene;1-(2-methylpropyl)pyrrole-2,5-dione | 2-Methylpropyl | 29465-89-2 | 3 | NSC-84657 | PCKYCDDBEGYBIO-UHFFFAOYSA-N |
| Ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione | Naphthalen-1-yl | 29465-99-4 | 2 | NSC-84659 | CUHJKYWAUROSOL-UHFFFAOYSA-N |
Key Observations :
- Substituent Bulk : The methyl group (target compound) and ethyl group introduce minimal steric hindrance compared to the bulky naphthalen-1-yl or 2-methylpropyl groups. This likely enhances reactivity in nucleophilic substitutions or cycloadditions, as steric bulk can impede reagent access .
- Commercial Availability : The methyl and 2-methylpropyl derivatives have three suppliers, suggesting broader industrial applicability or synthetic feasibility compared to the ethyl and naphthalenyl analogs (two suppliers each) .
- Conversely, aryl groups like naphthalenyl may introduce resonance effects, altering reactivity in polymerization or Michael addition reactions .
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